
In-Depth Technical Guide: Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Ethyl 3-(4-

(hydroxymethyl)phenyl)propanoat

e

Cat. No.: B025741 Get Quote

CAS Number: 107859-98-3

This technical guide provides a comprehensive overview of Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate, a bifunctional molecule increasingly utilized in the field

of drug discovery and development. This document is intended for researchers, scientists, and

professionals in the pharmaceutical and biotechnology sectors.

Chemical Properties and Data
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a substituted aromatic propanoate ester. Its

chemical structure consists of a benzene ring substituted with a hydroxymethyl group and an

ethyl propanoate chain.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 107859-98-3 [1]

Molecular Formula C₁₂H₁₆O₃ [1]

Molecular Weight 208.25 g/mol [1]

Boiling Point 155-163 °C at 0.5 Torr [1]

Density 1.101 ± 0.06 g/cm³ (Predicted) [1]

pKa 14.43 ± 0.10 (Predicted) [1]

Appearance Colorless liquid [1]

Synthesis Protocol
A common method for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
involves the reduction of an acrylate precursor.

Experimental Protocol: Synthesis via Hydrogenation[1]

Reactants:

Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)

10% Palladium on carbon (Pd/C) (1 g)

Ethanol (50 mL)

Procedure:

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an

autoclave reactor.

The mixture is hydrogenated at 3.5 atm of hydrogen pressure for 2 hours.

Upon completion, the catalyst is removed by filtration.

The filtrate is concentrated under reduced pressure.
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The resulting residue is purified by silica gel column chromatography, eluting with a

gradient of 0-15% ethyl acetate in petroleum ether.

Yield: 1.54 g (76% yield) of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a colorless

liquid.

Analysis: LC/MS analysis shows a calculated value for C₁₂H₁₆O₃ of 208.25 and a measured

value of 191.0 [M-OH]⁺.[1]

Application in Targeted Protein Degradation:
PROTAC Linker
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is primarily utilized as a linker in the synthesis

of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules

that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-

proteasome system.[2][3]

The structure of this compound provides a key advantage in PROTAC design. The

hydroxymethyl group offers a reactive handle for conjugation to a ligand that binds to an E3

ubiquitin ligase, while the ethyl propanoate end can be modified to attach a ligand for the target

protein of interest.

The Ubiquitin-Proteasome System and PROTAC
Mechanism
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in

eukaryotic cells. PROTACs function by bringing a target protein into close proximity with an E3

ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target

protein. This polyubiquitination marks the protein for recognition and degradation by the 26S

proteasome.[3][4][5]
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A diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a linker like Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate typically involves a multi-step process. The following is a

generalized workflow:
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A generalized workflow for the synthesis of a PROTAC utilizing an alcohol-containing linker.

Spectroscopic Data
While a dedicated public repository of the NMR, IR, and mass spectra for Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate is not readily available, the expected spectral

characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data
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Spectroscopy Predicted Peaks/Signals

¹H NMR

- Signals for the ethyl group (triplet and

quartet).- Signals for the propanoate methylene

protons (two triplets).- Aromatic proton signals in

the range of ~7.0-7.5 ppm.- A singlet for the

hydroxymethyl protons.- A broad singlet for the

hydroxyl proton.

¹³C NMR

- Carbonyl carbon signal (~170 ppm).- Aromatic

carbon signals (~120-140 ppm).- Methylene

carbon signals of the propanoate chain.- Ethyl

group carbon signals.- Hydroxymethyl carbon

signal (~65 ppm).

IR (Infrared)

- Broad O-H stretch from the alcohol group

(~3300-3500 cm⁻¹).- C-H stretches from

aromatic and aliphatic groups (~2850-3100

cm⁻¹).- Strong C=O stretch from the ester

(~1730 cm⁻¹).- C-O stretches (~1100-1300

cm⁻¹).- Aromatic C=C stretches (~1450-1600

cm⁻¹).

Mass Spec (MS)

- Molecular ion peak (M⁺) at m/z = 208.-

Fragment ion corresponding to the loss of an

ethoxy group (-OCH₂CH₃) at m/z = 163.-

Fragment ion corresponding to the loss of a

hydroxyl group (-OH) at m/z = 191.[1]- Other

fragments corresponding to the benzylic and

propanoate moieties.

Conclusion
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a valuable chemical entity with significant

applications in the development of PROTACs for targeted protein degradation. Its

straightforward synthesis and bifunctional nature make it an attractive building block for

researchers in medicinal chemistry and drug discovery. The information provided in this guide

serves as a foundational resource for the synthesis, characterization, and application of this
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compound in advanced therapeutic modalities. Further research into PROTACs utilizing this

specific linker is warranted to explore its full potential in developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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